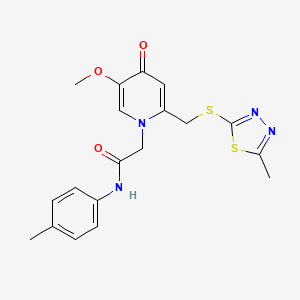
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide (CAS Number: 933252-57-4) is a complex organic molecule characterized by a unique combination of functional groups that suggest potential pharmacological applications. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Molecular Structure and Properties
The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.5 g/mol. The structure includes a pyridine ring, thiadiazole moiety, and methoxy and p-tolyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 933252-57-4 |
| Key Functional Groups | Thiadiazole, Pyridine |
Anti-inflammatory Activity
Preliminary studies indicate that the compound exhibits anti-inflammatory properties , likely due to the presence of the thiadiazole and pyridine structures. These groups are known to interact with biological targets such as enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research indicates that the compound may act as an anticancer agent . Structure–activity relationship (SAR) studies reveal that modifications in the molecular structure can enhance its cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-withdrawing groups has been correlated with increased potency against these cell lines.
Case Studies and Research Findings
-
Structure–Activity Relationship (SAR) Studies :
- Compounds similar to our target have been evaluated for their anticancer potential. Modifications at specific positions on the aromatic rings have been shown to significantly alter biological activity.
- For example, derivatives with para-substituted halogens demonstrated enhanced activity against MCF-7 cells compared to unsubstituted analogs .
- Antioxidant Activity :
-
Enzyme Inhibition :
- Compounds containing thiadiazole rings have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition constants (IC50 values) varied significantly among derivatives, indicating that structural modifications can enhance inhibitory activity .
属性
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-4-6-14(7-5-12)20-18(25)10-23-9-17(26-3)16(24)8-15(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCFVHKNHMQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














